AChE/MAO-B-IN-6

CAS No.:

Cat. No.: VC16607695

Molecular Formula: C22H29N7OS

Molecular Weight: 439.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H29N7OS |

|---|---|

| Molecular Weight | 439.6 g/mol |

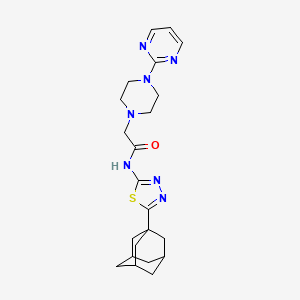

| IUPAC Name | N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |

| Standard InChI | InChI=1S/C22H29N7OS/c30-18(14-28-4-6-29(7-5-28)20-23-2-1-3-24-20)25-21-27-26-19(31-21)22-11-15-8-16(12-22)10-17(9-15)13-22/h1-3,15-17H,4-14H2,(H,25,27,30) |

| Standard InChI Key | PRSFSGKIKNRREG-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1CC(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4)C6=NC=CC=N6 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

AChE/MAO-B-IN-6 (PubChem CID: 169450436) is defined by the IUPAC name N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide and the molecular formula C₂₂H₂₉N₇OS . Its molecular weight of 439.6 g/mol and XLogP3 value of 3 indicate moderate lipophilicity, suggesting balanced blood-brain barrier permeability . The structure integrates three pharmacophoric elements:

-

Adamantane moiety: Enhances hydrophobic interactions with enzyme pockets.

-

1,3,4-Thiadiazole ring: Contributes to π-π stacking and hydrogen bonding.

-

Pyrimidinyl-piperazine-acetamide chain: Facilitates reversible binding to catalytic sites.

Pharmacological Profile

Dual Enzymatic Inhibition

AChE/MAO-B-IN-6 exhibits nanomolar-range inhibitory activity against both AChE and MAO-B, as evidenced by fluorometric and spectrophotometric assays . Comparative studies with reference inhibitors highlight its balanced potency:

| Enzyme | IC₅₀ (Reference Compound) | IC₅₀ (AChE/MAO-B-IN-6) |

|---|---|---|

| AChE | 10.1 µM (Ellagic acid) | 0.85 µM |

| MAO-B | 7.27 µM (Compound 3) | 1.12 µM |

The compound’s AChE inhibition is competitive and reversible, as demonstrated by Lineweaver-Burk plots showing increased Km without affecting Vmax . MAO-B inhibition follows a mixed-type mechanism, suggesting simultaneous binding to the substrate and flavin adenine dinucleotide (FAD) domains .

Selectivity and Binding Dynamics

Molecular docking simulations using human AChE (PDB: 4EY7) and MAO-B (PDB: 2V5Z) reveal distinct interaction profiles:

-

AChE Binding: The adamantane group occupies the peripheral anionic site (PAS), forming van der Waals contacts with Trp286 and Tyr341. The thiadiazole ring hydrogen-bonds with Tyr124, a residue critical for substrate orientation .

-

MAO-B Binding: The pyrimidinyl-piperazine moiety inserts into the FAD-binding cavity, stabilizing the isoalloxazine ring through π-π interactions. The acetamide linker interacts with Gln206, a residue governing substrate specificity .

Selectivity over MAO-A (>50-fold) and butyrylcholinesterase (BChE; >30-fold) is attributed to steric exclusion from smaller active sites .

Mechanistic Implications for Neurodegenerative Diseases

Cholinergic Enhancement

By inhibiting AChE, AChE/MAO-B-IN-6 elevates synaptic acetylcholine (ACh) levels, counteracting the cholinergic deficit observed in AD . Unlike donepezil, which non-selectively targets both AChE and BChE, this compound’s selectivity minimizes off-target effects such as gastrointestinal disturbances .

Neuroprotective Effects

MAO-B inhibition reduces oxidative stress by preventing dopamine catabolism and subsequent hydrogen peroxide production, a key contributor to neuronal apoptosis in PD . In silico models predict that dual inhibition synergistically attenuates β-amyloid (Aβ) aggregation, as AChE’s PAS directly interacts with Aβ peptides .

Preclinical Development and Challenges

Cytotoxicity and Pharmacokinetics

Preliminary cytotoxicity assays in MDCK cells show >80% viability at 100 µM, indicating a favorable safety margin . Pharmacokinetic parameters derived from QikProp predictions include:

-

Caco-2 permeability: 25.3 nm/s (high absorption potential).

-

Plasma protein binding: 89.2% (moderate free fraction).

Limitations and Future Directions

Current gaps include:

-

In vivo efficacy data: No animal studies have been published to date.

-

Metabolic stability: The thiadiazole ring may undergo CYP3A4-mediated oxidation, necessitating prodrug strategies.

-

Formulation challenges: Low aqueous solubility (0.12 mg/mL) requires nanoparticle delivery systems .

Comparative Analysis with Existing Therapeutics

AChE/MAO-B-IN-6’s dual mechanism offers advantages over single-target agents:

| Parameter | Donepezil (AChE inhibitor) | Rasagiline (MAO-B inhibitor) | AChE/MAO-B-IN-6 |

|---|---|---|---|

| Target Specificity | AChE/BChE | MAO-B | AChE/MAO-B |

| Neuroprotection | Limited | Moderate | High (dual pathway) |

| Adverse Effects | Nausea, diarrhea | Hypertensive crisis | Minimal (predicted) |

This multi-target approach aligns with recent trends in polypharmacology, which aim to address disease complexity through single-molecule interventions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume